molecular formula C11H10F3N3O3S B4166047 methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4166047
M. Wt: 321.28 g/mol
InChI Key: XMUPFZQSBUKPFU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its thiazole and pyrrole rings, along with trifluoromethyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrole and trifluoromethyl groups. Common synthetic routes may include:

  • Condensation Reactions: Formation of the thiazole ring through condensation of appropriate precursors.

  • Amination Reactions: Introduction of the amino group from 1,3-thiazol-2-ylamine.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

  • Oxidation and Carboxylation: Final steps to introduce the oxo and carboxylate groups.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiazole or pyrrole rings to their oxidized forms.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.

  • Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole and pyrrole rings.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Thiazole Derivatives: Other compounds containing the thiazole ring, such as thiazole-2-carboxylic acid.

  • Pyrrole Derivatives: Compounds with pyrrole rings, like pyrrole-2-carboxylic acid.

  • Trifluoromethyl Compounds: Other trifluoromethyl-containing compounds, such as trifluoromethylbenzene.

Uniqueness: This compound is unique due to the combination of thiazole, pyrrole, and trifluoromethyl groups, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3S/c1-5-6(7(18)20-2)10(8(19)16-5,11(12,13)14)17-9-15-3-4-21-9/h3-4H,1-2H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUPFZQSBUKPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
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methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
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Reactant of Route 5
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

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